2-(2,5-Dimethoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid
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Overview
Description
The compound “2-(2,5-Dimethoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid” is a complex organic molecule. It contains a quinoline ring which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It also contains a carboxylic acid functional group (-COOH), and a phenyl ring substituted with two methoxy groups (-OCH3) at the 2nd and 5th positions .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact method would depend on the specific reactions used and the order in which the functional groups are introduced. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (quinoline and phenyl) would contribute to the compound’s stability. The electron-donating methoxy groups might influence the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The carboxylic acid group could undergo reactions typical for this functional group, such as esterification or amide formation. The methoxy groups might be susceptible to demethylation under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors that might influence these properties include the compound’s polarity, its molecular weight, and the presence of functional groups. For example, the carboxylic acid group is polar and can form hydrogen bonds, which could influence the compound’s solubility .Scientific Research Applications
- Challenges : Optimization of DMPQ derivatives for specific therapeutic indications remains an active area of investigation .
- Collaborations : Pharmaceutical companies collaborate with academic labs to explore DMPQ derivatives in early-stage drug discovery .
Medicinal Chemistry and Drug Development
Organic Synthesis and Cadogan Reaction
Biological Activity Screening
Materials Science and Luminescent Properties
Analytical Chemistry and Chromatography
Natural Product Isolation and Characterization
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets in a way that leads to a variety of biological activities . The specific interactions and resulting changes would depend on the particular target and the context within the biological system.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific biological context.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.
Safety and Hazards
Future Directions
The potential applications and future directions for this compound would depend on its properties and biological activity. If it shows promising activity in biological assays, it could be further studied as a potential therapeutic agent. Alternatively, if it has interesting chemical reactivity, it could be used as a building block in the synthesis of other complex molecules .
properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-11-5-7-14-15(20(22)23)10-17(21-19(14)12(11)2)16-9-13(24-3)6-8-18(16)25-4/h5-10H,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHPJDFMEXUAOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=N2)C3=C(C=CC(=C3)OC)OC)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid |
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